2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride
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Overview
Description
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a sulfonyl chloride group attached to the benzoxazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and appropriate aldehydes or ketones.
Functionalization: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively.
Chemical Reactions Analysis
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function . This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride can be compared with other benzoxazole derivatives, such as:
2-Methylbenzoxazole: Lacks the tert-butyl and sulfonyl chloride groups, making it less reactive.
2-tert-Butylbenzoxazole: Similar in structure but lacks the sulfonyl chloride group, affecting its reactivity and applications.
6-Methylbenzoxazole: Lacks the tert-butyl and sulfonyl chloride groups, making it less versatile in chemical reactions.
These comparisons highlight the unique reactivity and versatility of this compound in various applications.
Properties
CAS No. |
914638-37-2 |
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Molecular Formula |
C12H14ClNO3S |
Molecular Weight |
287.76 g/mol |
IUPAC Name |
2-tert-butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-7-5-6-8-9(10(7)18(13,15)16)17-11(14-8)12(2,3)4/h5-6H,1-4H3 |
InChI Key |
OSQSJRZJHHTZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(O2)C(C)(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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